molecular formula C35H33NP2 B1589655 (3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine CAS No. 99135-95-2

(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine

Cat. No. B1589655
CAS RN: 99135-95-2
M. Wt: 529.6 g/mol
InChI Key: GYKMEKRMASHMIH-VSJLXWSYSA-N
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Description

(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine, also known as (+)-BPBP, is a chiral phosphine ligand commonly used in asymmetric catalysis. It is a versatile molecule that is used in a variety of scientific research applications and laboratory experiments.

Scientific Research Applications

  • Catalysis : This compound is often used as a ligand in the field of catalysis . It can be used in the synthesis of various catalysts due to its ability to donate electron density and stabilize transition states .

  • Drug Development : In the field of medical research, this compound has been used as a chiral ligand in drug development. Chiral ligands are crucial in the development of enantioselective catalysts, which are used to produce pharmaceuticals with high enantiomeric purity.

  • Material Science : This compound can also be used in the field of material science . For example, it can be used in the synthesis of polymers with specific properties .

  • Environmental Research : In environmental research, this compound can be used in the study of certain chemical processes. For example, it can be used to study the behavior of phosphorus in the environment.

  • Industrial Research : In industrial research, this compound can be used in the development of new manufacturing processes. For example, it can be used in the development of more efficient and sustainable chemical processes.

  • Chemical Synthesis : This compound can be used in the synthesis of other complex organic compounds . It can act as a building block in the synthesis of various organic compounds .

  • Rhodium Complexes : This compound can be used to form rhodium complexes, such as "(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate" . These complexes have applications in various fields, including catalysis and material science .

  • Enantioselective Synthesis : “(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine” is a chiral phosphine ligand that can be used for enantioselective synthesis . This process is crucial in the production of pharmaceuticals and other compounds where the spatial arrangement of atoms is important .

  • Impurity Studies : This compound can also be used in impurity studies . It can be used to study the effects of impurities on various processes, such as chemical reactions .

  • Bulk Manufacturing : “(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine” can be used in bulk manufacturing . It can be used in the production of various compounds on a large scale .

  • Sourcing and Procurement : This compound can be used in sourcing and procurement processes . It can be used to produce other compounds or materials .

  • Custom Synthesis : “(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine” can be used in custom synthesis . It can be used to produce specific compounds based on the needs of the user .

properties

IUPAC Name

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKMEKRMASHMIH-VSJLXWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450698
Record name (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine

CAS RN

99135-95-2
Record name (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-N-Benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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